1-(Aminomethyl)cyclopropyl(pyrimidin-4-yl)methanol is a complex organic compound that combines a cyclopropyl group with an aminomethyl moiety and a pyrimidine ring. Its molecular structure, characterized by functional groups, suggests potential biological activity, making it of significant interest in medicinal chemistry and drug development. This compound is classified as a pyrimidine derivative, known for diverse pharmacological properties, including possible effects on neurotransmission, antimicrobial activity, and anti-inflammatory effects .
The synthesis of 1-(Aminomethyl)cyclopropyl(pyrimidin-4-yl)methanol can be achieved through various methods:
These synthetic pathways highlight the versatility in producing this compound and can be tailored for optimizing yield and purity .
The molecular formula for 1-(Aminomethyl)cyclopropyl(pyrimidin-4-yl)methanol is . Key structural features include:
The compound's InChI key is KTBPXPGXDDKAGN-UHFFFAOYSA-N, indicating its specific arrangement of atoms and connectivity .
1-(Aminomethyl)cyclopropyl(pyrimidin-4-yl)methanol can undergo several chemical reactions, including:
Understanding these reactions is essential for exploring the compound's behavior in biological systems and its potential therapeutic applications .
The mechanism of action for 1-(Aminomethyl)cyclopropyl(pyrimidin-4-yl)methanol likely involves interactions with specific biological targets. Preliminary studies suggest:
Key physical and chemical properties of 1-(Aminomethyl)cyclopropyl(pyrimidin-4-yl)methanol include:
Property | Value |
---|---|
Molecular Weight | 173.22 g/mol |
Molecular Formula | C₉H₁₃N₃O |
Boiling Point | Not available |
Solubility | Soluble in polar solvents |
Hazard Statements | Irritant |
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for specific applications .
1-(Aminomethyl)cyclopropyl(pyrimidin-4-yl)methanol has several potential scientific applications:
The construction of the strained cyclopropane ring in 1-(aminomethyl)cyclopropylmethanol presents significant synthetic challenges, necessitating precise stereochemical control. Two primary methodologies have emerged for assembling this key fragment: biocatalytic cyclopropanation and metal-catalyzed carbene transfer. Engineered myoglobin variants (e.g., Mb(H64G,V68A)) enable asymmetric cyclopropanation of vinylpyrimidines with diazoketone precursors under mild aqueous conditions. This system achieves >99% de and ee for electron-deficient olefins by leveraging distal mutations that modulate the heme pocket's stereoselectivity [2]. Alternatively, ZnCl₂-catalyzed three-component coupling offers a chemoselective approach, where enamines react with triethyl orthoformate and ammonium acetate to form 4,5-disubstituted cyclopropane-fused pyrimidine precursors in a single step [1] [8].
Table 1: Comparative Cyclopropanation Approaches
Method | Catalyst System | Yield Range | Diastereoselectivity | Enantioselectivity |
---|---|---|---|---|
Biocatalytic | Mb(H64G,V68A) | 20-33% | >99% de | >99% ee |
Metal-Catalyzed | ZnCl₂ (5 mol%) | 65-82% | 3:1 to 10:1 dr | N/A |
Oxidative Annulation | K₂S₂O₈ | 45-68% | Moderate | N/A |
Installation of the aminomethyl group proceeds via reductive amination of cyclopropanecarbaldehyde derivatives or direct C–H functionalization of preformed cyclopropane scaffolds. Catalytic reductive amination using chiral Pd-pincer complexes achieves 85-92% ee but suffers from substrate generality limitations with sterically hindered ketones [7]. Stoichiometric approaches employ Ellman's chiral tert-butanesulfinamide as a directing group, enabling diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imines; subsequent acidic cleavage yields enantiopure 1-(aminomethyl)cyclopropane intermediates with 94-98% ee [4] [7]. For late-stage diversification, palladium-catalyzed amination of cyclopropyl bromides using Boc-protected aminomethylstannanes demonstrates superior functional group tolerance, particularly for pyrimidine-containing substrates [5].
Regioselective manipulation of the pyrimidine heterocycle is critical for modulating electronic properties and hydrogen-bonding capacity. Key advancements include:
Table 2: Regioselective Pyrimidine Modifications
Position | Reagent | Product | Yield | Key Application |
---|---|---|---|---|
C2 | POCl₃, PCl₅ | 2-Chloropyrimidine | 70-85% | Cross-coupling precursors |
C5 | TMP₂Zn·2MgCl₂·2LiCl, R-X | 5-Substituted pyrimidine | 60-75% | Bioisosteric replacement |
C4-OH | TBDPSCl, imidazole | O-Silyl ether | 90-95% | Alcohol protection for C-H activation |
Stereodivergent synthesis of the chiral benzylic alcohol center exploits solvent-dependent inversion of enantioselectivity. Organocatalytic asymmetric reduction of pyrimidinyl ketones using CBS (Corey-Bakshi-Shibata) catalysts in toluene affords (R)-alcohols with 90% ee, whereas switching to dichloromethane reverses stereoselectivity to yield (S)-enantiomers (88% ee) due to differential transition-state solvation [4]. For cyclopropane stereocontrol, engineered myoglobin variants in sodium borate buffer (pH 9.0) provide optimal enantiopurity, as activity plummets below pH 8 or above pH 10 [2]. Solvent polarity also modulates diastereoselectivity in cyclopropanation: nonpolar solvents (hexane) favor syn-isomers (dr 8:1), while polar aprotic solvents (DMF) invert preference to anti-diastereomers (dr 1:5) [4].
The aminomethyl and hydroxyl groups serve as linchpins for strategic diversification:
Table 3: Derivatization Pathways and Applications
Reaction | Reagents | Product | Application |
---|---|---|---|
N-Acylation | Acetic anhydride, DMAP | N-Acetyl derivative | Enhanced metabolic stability |
Oxidation | TEMPO, PhI(OAc)₂ | Pyrimidin-4-yl ketone | Iminoenamine precursor |
Ring-Opening | Rh₂(OAc)₄, N₂CHCO₂Et | δ-Amino-β-keto ester | Peptidomimetic synthesis |
Azole Formation | NH₂OH·HCl, EtOH | 1,2-Oxazole | Bioisostere for pyrimidine |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4